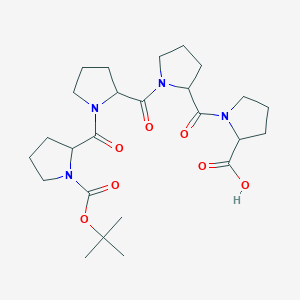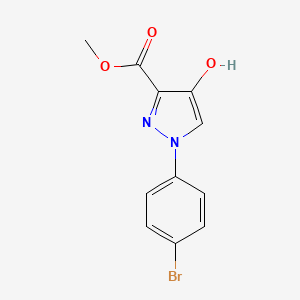
2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone is a complex organic compound with a unique structure that includes an isoindolinone core, a phenyl group, and an aminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, followed by cyclization and reduction steps to yield the final isoindolinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoindolinone ring or the phenyl group.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated isoindolinone ring.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The isoindolinone core may also play a role in stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminoethyl)-3-hydroxy-3-methyl-1-isoindolinone
- 2-(2-Aminoethyl)-3-hydroxy-3-ethyl-1-isoindolinone
- 2-(2-Aminoethyl)-3-hydroxy-3-propyl-1-isoindolinone
Uniqueness
2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone is unique due to the presence of the phenyl group, which can enhance its hydrophobic interactions and binding affinity with molecular targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Propriétés
Numéro CAS |
3532-79-4 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C16H16N2O2/c17-10-11-18-15(19)13-8-4-5-9-14(13)16(18,20)12-6-2-1-3-7-12/h1-9,20H,10-11,17H2 |
Clé InChI |
MXSAPVMERXGFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




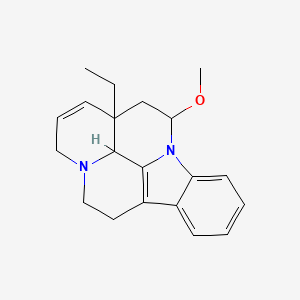
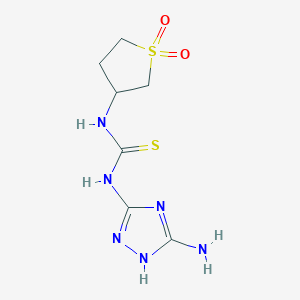
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
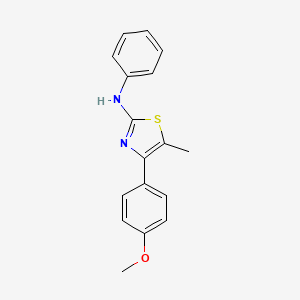
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
